N-Méthyl-L-valine

Vue d'ensemble

Description

N-Methyl-L-valine is used as enzyme substrates and reagents, culture media additives, dyes, stains, and indicators. It is also involved in the preparation of N-methylated peptides .

Synthesis Analysis

N-Methyl-L-valine can be produced through the fermentation process with the aid of model organisms . A company named Ningbo Inno Pharmchem Co., Ltd.Molecular Structure Analysis

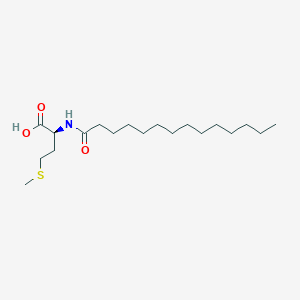

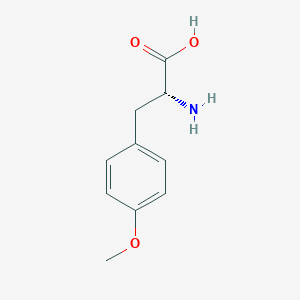

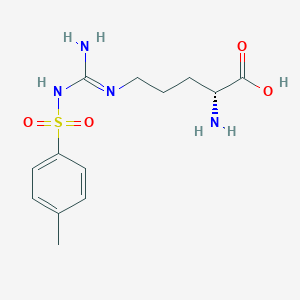

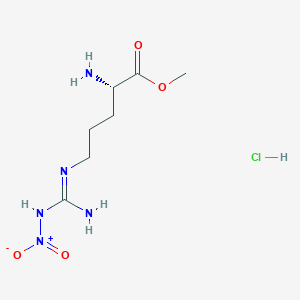

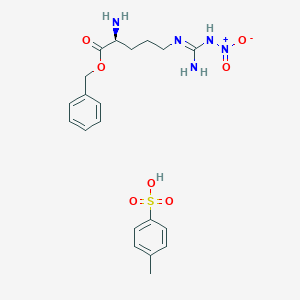

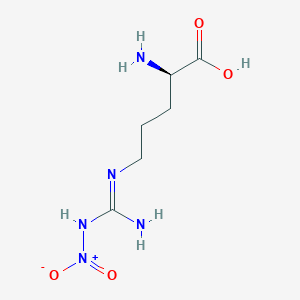

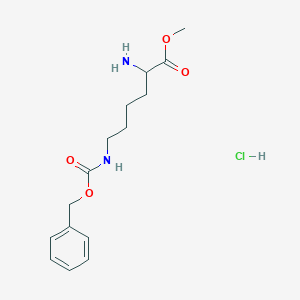

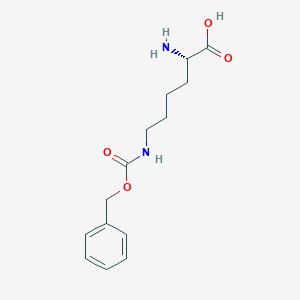

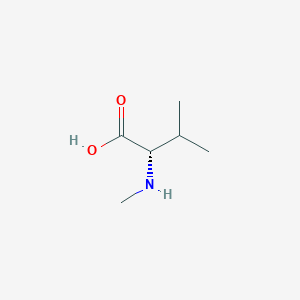

N-Methyl-L-valine has the empirical formula C6H13NO2 and a molecular weight of 131.17 . Its structure is confirmed using NMR and FTIR .Chemical Reactions Analysis

N-Methyl-L-valine is involved in the modification of monomethyl auristatin F (MMAF), an anti-tubulin agent, which makes it hydrophobic functionalization and increases cell permeability . It is also used in the synthesis of other compounds .Physical and Chemical Properties Analysis

N-Methyl-L-valine has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a flash point of 78.9±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Applications De Recherche Scientifique

Développement de matériaux optiques non linéaires (NLO)

La N-Méthyl-L-valine a été étudiée pour son potentiel dans la création de nouveaux matériaux optiques. Par exemple, des cristaux de chlorure de potassium de L-valine dopés à la glycine ont été cultivés pour des applications NLO. Ces matériaux se caractérisent par leur absorption et leur transmission optiques, ce qui indique qu'ils conviennent aux dispositifs optiques .

Production biotechnologique

Le composé joue un rôle important dans la production biotechnologique de la L-valine, un acide aminé essentiel. Des techniques d'ingénierie métabolique ont été appliquées à des micro-organismes comme Escherichia coli et Corynebacterium glutamicum pour optimiser la production de L-valine, qui a des applications en nutrition et en pharmacie .

Synthèse pharmaceutique

La this compound est utilisée comme synthon pour la synthèse chimique de divers produits pharmaceutiques. Sa structure permet la création de composés utilisés dans la nutrition parentérale et la synthèse d'herbicides et de médicaments antiviraux .

Ingrédients pour l'alimentation animale

Dans l'industrie de l'alimentation animale, la L-valine, qui peut être produite à partir de this compound, est un ingrédient important. Il a été constaté qu'elle était limitante dans les régimes alimentaires des volailles et des porcelets, ce qui indique son rôle essentiel dans la nutrition animale .

Industrie cosmétique

La this compound trouve des applications dans l'industrie cosmétique comme composant hydratant dans les produits de soin de la peau. Ses propriétés aident à maintenir l'hydratation de la peau et sont donc incorporées dans diverses formulations cosmétiques .

Substrats et réactifs enzymatiques

En recherche biochimique, la this compound est utilisée comme substrats et réactifs enzymatiques. Elle est impliquée dans la préparation de peptides N-méthylés, qui sont cruciaux pour l'étude des interactions enzyme-substrat et d'autres voies biochimiques .

Mécanisme D'action

Target of Action

N-Methyl-L-valine is a derivative of the essential amino acid valine . It plays a significant role in various biological processes, particularly in the prevention or therapy of Alzheimer’s disease .

Mode of Action

It’s known that n-methyl amino acids, including n-methyl-l-valine, inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of alzheimer’s disease . This suggests that N-Methyl-L-valine may interact with β-amyloid (40) fibrils, preventing their formation and promoting their breakdown.

Biochemical Pathways

Valine, and by extension N-Methyl-L-valine, is involved in several biochemical pathways. Valine is a branched-chain amino acid (BCAA) and is a precursor in the penicillin biosynthetic pathway . The biosynthesis of valine involves the condensation of two pyruvate molecules to form 2-acetolactate . Both pyruvate methyl groups remain intact through this and subsequent steps, ultimately becoming part of the isopropyl groups of these amino acids .

Result of Action

The primary result of N-Methyl-L-valine’s action is its potential role in the prevention or therapy of Alzheimer’s disease. It inhibits the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease . This suggests that N-Methyl-L-valine may help reduce the accumulation of β-amyloid plaques, which are associated with the progression of Alzheimer’s disease.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-Methyl-L-valine interacts with various enzymes, proteins, and other biomolecules. It is involved in the modification process of anti-microtubule protein active molecules, such as monomethyl auristatin F (MMAF), enhancing its hydrophobic functionalization and increasing cellular permeability .

Cellular Effects

The effects of N-Methyl-L-valine on cells are primarily related to its role in biochemical reactions. It influences cell function by interacting with various cellular components, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Methyl-L-valine exerts its effects through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

The effects of N-Methyl-L-valine can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Methyl-L-valine can vary with different dosages in animal models. Studies may reveal threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Methyl-L-valine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

N-Methyl-L-valine is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(2S)-3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2480-23-1 | |

| Record name | N-Methyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2480-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl- L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-l-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL- L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JVQ5G9K5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.